molecular formula C10H9BrF2O2 B6311826 4'-Hydroxy-3',5'-dimethyl-2-bromo-2,2-difluoroacetophenone CAS No. 1357624-14-6

4'-Hydroxy-3',5'-dimethyl-2-bromo-2,2-difluoroacetophenone

Cat. No.: B6311826
CAS No.: 1357624-14-6
M. Wt: 279.08 g/mol
InChI Key: CLSYYDFZQWRTLD-UHFFFAOYSA-N
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Description

4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone is an organic compound characterized by its unique structure, which includes a hydroxyl group, two methyl groups, a bromine atom, and two fluorine atoms attached to an acetophenone core

Preparation Methods

The synthesis of 4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone typically involves multi-step organic reactionsThe reaction conditions often require the use of bromine or bromine-containing reagents and fluorinating agents under controlled temperatures and pressures to ensure the desired substitution and addition reactions occur efficiently .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure settings to optimize reaction rates and yields.

Scientific Research Applications

4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone include:

The uniqueness of 4’-Hydroxy-3’,5’-dimethyl-2-bromo-2,2-difluoroacetophenone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-2,2-difluoro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-5-3-7(4-6(2)8(5)14)9(15)10(11,12)13/h3-4,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSYYDFZQWRTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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